

# improving the yield of 2-(Morpholin-4-yl)pyrimidin-5-amine synthesis

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## Compound of Interest

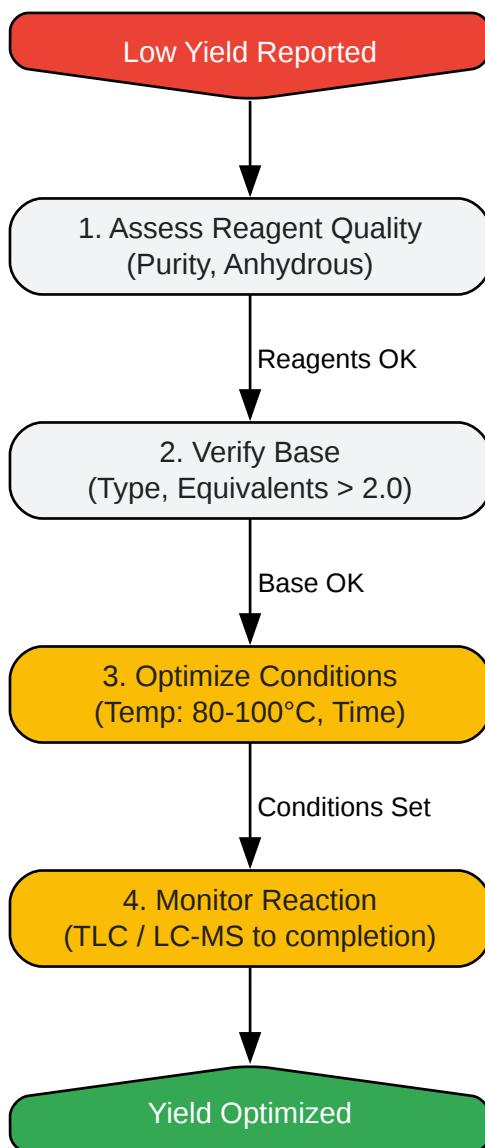
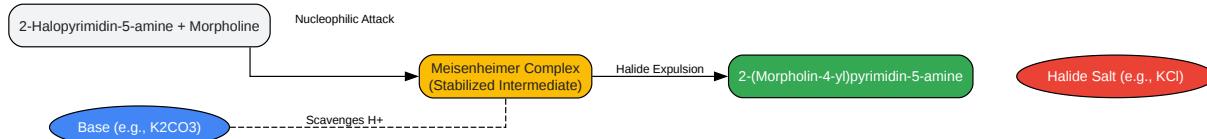
Compound Name: 2-(Morpholin-4-yl)pyrimidin-5-amine

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## I. Foundational Chemistry: The SNAr Pathway

The predominant synthetic route to **2-(Morpholin-4-yl)pyrimidin-5-amine** is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is effective because the pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the ring nitrogens. This electronic property makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles.<sup>[1][2]</sup> In this specific synthesis, morpholine acts as the nucleophile, attacking a 2-halopyrimidin-5-amine (e.g., 2-chloro- or 2-bromopyrimidin-5-amine) and displacing the halide leaving group. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.<sup>[1][3]</sup>



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## References

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